molecular formula C17H19NO3 B2824354 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 302553-84-0

2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2824354
CAS No.: 302553-84-0
M. Wt: 285.343
InChI Key: ZIOBWAYHYSXENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a dimethyl group and a methylene bridge linked to a 4-acetylphenylamino group. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 5,5-dimethyl-1,3-cyclohexanedione and 4-acetylaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction is typically carried out in an organic solvent like ethanol or methanol.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
  • 2-{[(4-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
  • 2-{[(4-Nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Comparison

Compared to these similar compounds, 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group may enhance the compound’s ability to interact with specific molecular targets, potentially leading to distinct pharmacological properties.

Biological Activity

2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is an organic compound with significant potential in medicinal chemistry. Its unique structural features allow it to exhibit various biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C17H19NO3
  • Molar Mass : 285.34 g/mol
  • CAS Number : 302553-84-0
  • Density : 1.219 g/cm³ (predicted)
  • Boiling Point : 449.1 °C (predicted)
  • pKa : -3.78 (predicted)

Synthesis

The synthesis of this compound typically involves a condensation reaction between 5,5-dimethyl-1,3-cyclohexanedione and 4-acetylaniline in the presence of a catalyst such as piperidine. The reaction is performed under reflux conditions using organic solvents like ethanol or methanol, followed by purification through recrystallization or chromatography .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the acetyl group enhances the interaction with microbial targets, potentially leading to increased efficacy against various bacterial strains.

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets and pathways. For instance, it may interact with histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .

The biological activity of this compound can be attributed to its ability to:

  • Interact with enzymes and receptors, modulating their activity.
  • Influence biochemical pathways related to cell cycle regulation and apoptosis.

Case Studies

  • In Vitro Studies : In laboratory settings, compounds structurally similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, studies involving HDAC inhibitors have demonstrated that these compounds can significantly reduce proliferation rates in hepatocellular carcinoma cells .
  • Animal Models : Research on animal models has indicated that such compounds can lead to tumor regression when administered at specific dosages, suggesting potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-{[(4-Methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dioneStructureModerate antimicrobial activity
2-{[(4-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dioneStructureEnhanced anticancer properties
2-{[(4-Nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dioneStructureSignificant cytotoxic effects

The presence of different substituents on the phenyl ring influences the compound's reactivity and biological activity. The acetyl group in particular enhances interactions with specific molecular targets compared to other substituents like methyl or nitro groups.

Properties

IUPAC Name

2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(19)12-4-6-13(7-5-12)18-10-14-15(20)8-17(2,3)9-16(14)21/h4-7,10,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKNIWSYMZGAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.